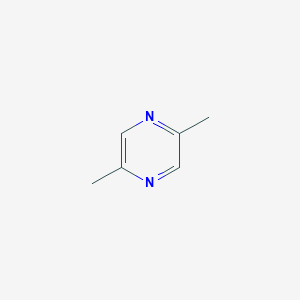

2,5-二甲基吡嗪

描述

Synthesis Analysis

The synthesis of 2,5-Dimethylpyrazine and its derivatives involves several methodologies, including the Sonogashira coupling reaction and modifications of this process to enhance yield and efficiency. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized through the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions, resulting in yields of 23–41% (Zhao et al., 2004). Additionally, genetic engineering approaches in Escherichia coli have been utilized to optimize the biosynthetic pathways for high-yield production of 2,5-Dimethylpyrazine, demonstrating the potential for biotechnological synthesis routes (Yang et al., 2021).

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpyrazine derivatives has been elucidated through various analytical techniques, revealing insights into their geometric and electronic characteristics. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine indicated that the phenyl rings are parallel and the pyrazine ring is inclined to their planes, which impacts the electronic properties and photoluminescence behavior of these compounds (Zhao et al., 2004).

Chemical Reactions and Properties

2,5-Dimethylpyrazine undergoes various chemical reactions, including oxidative and reductive processes, which modify its chemical structure and properties. For example, cyclic voltammetric studies of certain derivatives have established their electrochemical behaviors, highlighting the potential for electronic and optoelectronic applications (Zhao et al., 2004).

Physical Properties Analysis

The physical properties of 2,5-Dimethylpyrazine derivatives, such as photoluminescence, are influenced by their molecular structures. Compounds with specific substituents display distinct UV-vis absorption and emission spectra, which are crucial for their application in light-emitting devices (Zhao et al., 2004).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 2,5-Dimethylpyrazine derivatives, are determined by their molecular configurations and the nature of substituents. The electron-transporting properties of these derivatives, for instance, are significant for their utilization in organic electronics, underscoring the importance of understanding their chemical behaviors (Zhao et al., 2004).

科学研究应用

生物燃料生产

2,5-二甲基吡嗪 (2,5-DMP) 用于生物燃料的生产 . 这是一种有吸引力的化学合成替代方案,最近的研究集中在工程改造像大肠杆菌这样的微生物以实现高产的 2,5-DMP 合成 .

食品调味

2,5-DMP 是一种允许的食品调味剂,用于制备各种食品的调味料,如可可、咖啡豆、花生豆、小麦面筋、肉类、坚果和土豆 .

药物应用

在制药行业,2,5-DMP 是制备 5-甲基吡嗪-2-羧酸的重要原料 . 这种物质在结构上与磺酰脲衍生物的最终合成有关,并用于治疗 II 型糖尿病 .

降脂药物合成

微生物细胞工厂

一直在努力开发高效的微生物细胞工厂来生产 2,5-DMP . 先前报道的重组菌株表现出低产量,并且依赖于昂贵的抗生素和诱导剂 .

茶叶调味

在第二次烘焙的茶中添加额外的 L-茶氨酸会使 2,5-二甲基吡嗪的浓度显着增加 . 它有助于在乌龙茶中形成关键的烘焙花生味

作用机制

Target of Action

2,5-Dimethylpyrazine (2,5-DMP) is a pyrazine compound that primarily targets L-threonine dehydrogenase (EcTDH) , an enzyme found in Escherichia coli . This enzyme plays a crucial role in the metabolic pathways involved in the synthesis of 2,5-DMP .

Mode of Action

The interaction of 2,5-DMP with its target, L-threonine dehydrogenase, leads to the oxidation of L-threonine . This reaction is part of a series of biochemical reactions that ultimately result in the synthesis of 2,5-DMP .

Biochemical Pathways

The synthesis of 2,5-DMP involves the reconstruction of metabolic pathways and the enhancement of cofactors regeneration . The process begins with the oxidation of L-threonine by L-threonine dehydrogenase . The product of this reaction, L-2-amino-acetoacetate, is unstable and can decarboxylate to form aminoacetone . Aminoacetone then spontaneously converts to 2,5-DMP in a pH-dependent reaction .

Pharmacokinetics

It’s known that 2,5-dmp is synthesized in engineered escherichia coli, suggesting that it may be metabolized and excreted by similar microbial systems .

Result of Action

The action of 2,5-DMP results in various molecular and cellular effects. It has been reported to induce programmed cell death and suppress angiogenesis, which are crucial processes in tumor development and progression . Additionally, 2,5-DMP demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi .

Action Environment

The action of 2,5-DMP can be influenced by environmental factors. For instance, the synthesis of 2,5-DMP in Escherichia coli is optimized under certain reaction conditions . Furthermore, the spontaneous conversion of aminoacetone to 2,5-DMP is a pH-dependent reaction , indicating that the acidity or alkalinity of the environment can influence the efficacy and stability of 2,5-DMP.

安全和危害

2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

属性

IUPAC Name |

2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZUOKDVTBMCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047652 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-1.000 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

123-32-0 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

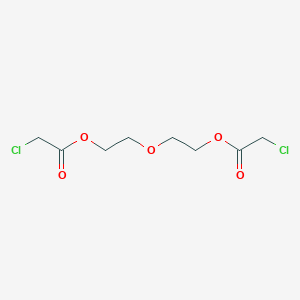

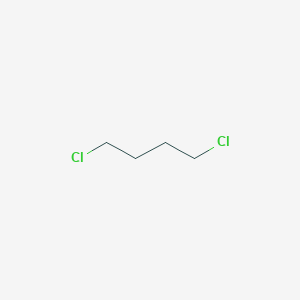

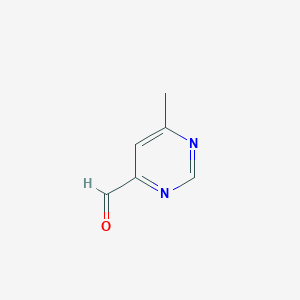

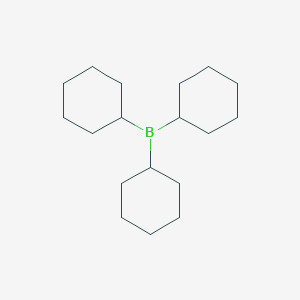

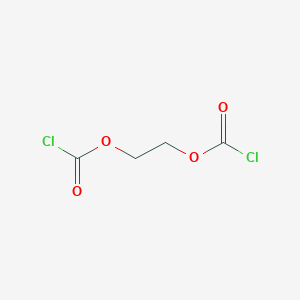

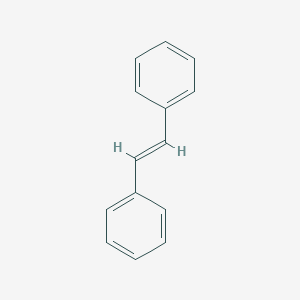

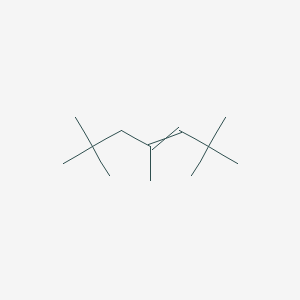

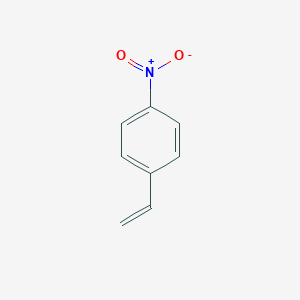

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of 2,5-dimethylpyrazine relate to different food processing techniques?

A2: The formation of 2,5-dimethylpyrazine is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of 2,5-dimethylpyrazine varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of 2,5-dimethylpyrazine at specific temperatures. []

Q3: What is known about the biological activity of 2,5-dimethylpyrazine in mammals?

A3: Studies in rats have shown that 2,5-dimethylpyrazine can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, 2,5-dimethylpyrazine decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does 2,5-dimethylpyrazine act as a pheromone in mice?

A4: 2,5-dimethylpyrazine is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does 2,5-dimethylpyrazine have on cell proliferation in the mouse brain?

A5: Interestingly, 2,5-dimethylpyrazine has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of 2,5-dimethylpyrazine?

A6: 2,5-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can 2,5-dimethylpyrazine be synthesized?

A7: Several methods exist for the synthesis of 2,5-dimethylpyrazine. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to 2,5-dimethylpyrazine derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting 2,5-dimethylpyrazine with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does 2,5-dimethylpyrazine interact with metal ions to form coordination compounds?

A9: 2,5-Dimethylpyrazine can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how 2,5-dimethylpyrazine influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate [], the bulky methyl groups of 2,5-dimethylpyrazine hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the 2,5-dimethylpyrazine molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is 2,5-dimethylpyrazine typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying 2,5-dimethylpyrazine in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including 2,5-dimethylpyrazine, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study 2,5-dimethylpyrazine?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of 2,5-dimethylpyrazine, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has 2,5-dimethylpyrazine been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of 2,5-dimethylpyrazine in hydrogen storage applications. A system involving the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。